N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)acetamide is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the bicyclic structure and have well-documented biological activities.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds are structurally similar and are used in various chemical and biological studies.
Uniqueness
N-(4-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group
Properties
CAS No. |
84509-37-5 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-11-4-2-10(3-5-11)13-8-14-6-12(18-13)7-17-13/h2-5,12,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
SJTGBROKZJRNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C23CNCC(O2)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.